molecular formula C₆H₁₄O₈P₂ B1144738 (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid CAS No. 1416734-33-2

(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid

Cat. No.: B1144738
CAS No.: 1416734-33-2
M. Wt: 276.12
InChI Key:
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Biochemical Analysis

Biochemical Properties

(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid plays a crucial role in biochemical reactions, particularly in inhibiting bacterial cell wall synthesis. It interacts with the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is essential for the first step in peptidoglycan biosynthesis. By covalently binding to the active site of MurA, this compound prevents the formation of N-acetylmuramic acid, a key component of the bacterial cell wall . This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Cellular Effects

The effects of this compound on various cell types are profound. In bacterial cells, it inhibits cell wall synthesis, leading to cell death. This compound also influences cell signaling pathways by interfering with the synthesis of peptidoglycan precursors, which are crucial for maintaining cell shape and integrity. Additionally, this compound can affect gene expression by inducing stress responses in bacteria, leading to the upregulation of genes involved in antibiotic resistance and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects by covalently binding to the cysteine residue in the active site of MurA. This binding inhibits the enzyme’s activity, preventing the formation of the enolpyruvyl-UDP-N-acetylglucosamine intermediate necessary for peptidoglycan biosynthesis. The inhibition of MurA by this compound is irreversible, leading to a permanent disruption of cell wall synthesis and bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that this compound can have lasting effects on bacterial populations, leading to the selection of resistant strains over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth without significant toxicity. At higher doses, this compound can cause adverse effects, including nephrotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid involves multiple steps, typically starting from readily available raw materials. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale chemical reactions, purification steps, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups .

Mechanism of Action

The mechanism of action of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is not well-documented. as an impurity of Fosfomycin, it may share some similarities in its interaction with biological targets. Fosfomycin inhibits bacterial cell wall synthesis by targeting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is crucial for peptidoglycan biosynthesis .

Comparison with Similar Compounds

    Fosfomycin: An antibiotic used to treat urinary tract infections.

    Phosphonic Acid Derivatives: Compounds with similar phosphonic acid moieties.

Uniqueness: (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is unique due to its specific structure, which includes both the fosfomycinyl and phosphonic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1416734-33-2

Molecular Formula

C₆H₁₄O₈P₂

Molecular Weight

276.12

Synonyms

(1-Hydroxy-2-((hydroxy((2R,3S)-3-methyloxiran-2-yl)phosphoryl)oxy)propyl)phosphonic Acid

Origin of Product

United States

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